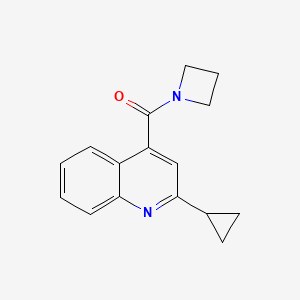
1-Butan-2-yl-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butan-2-yl-3-(4-fluorophenyl)urea, also known as FUB-144, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and has been found to have high affinity for the CB1 and CB2 receptors in the human body. This compound has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
1-Butan-2-yl-3-(4-fluorophenyl)urea acts as an agonist of the CB1 and CB2 receptors, which are located in the central nervous system and peripheral tissues, respectively. When 1-Butan-2-yl-3-(4-fluorophenyl)urea binds to these receptors, it activates a signaling cascade that leads to various physiological effects. The exact mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-Butan-2-yl-3-(4-fluorophenyl)urea has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase appetite, reduce pain, and induce euphoria. It has also been found to have neuroprotective effects and to reduce the symptoms of anxiety and depression. However, the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body are not fully understood and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butan-2-yl-3-(4-fluorophenyl)urea has several advantages for use in scientific research. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize and has high purity, which ensures the accuracy and reproducibility of experimental results. However, 1-Butan-2-yl-3-(4-fluorophenyl)urea also has limitations for use in lab experiments. It is a potent compound that requires careful handling and storage. It is also a controlled substance in many countries, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-Butan-2-yl-3-(4-fluorophenyl)urea. One area of interest is the development of new therapeutic agents that target the CB1 and CB2 receptors. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been shown to have potential as a treatment for pain, anxiety, and depression, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the investigation of the long-term effects of 1-Butan-2-yl-3-(4-fluorophenyl)urea on the human body. This will require long-term studies in animal models and clinical trials in humans. Finally, there is a need for further research on the mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)urea, which will help to develop new therapeutic agents that target the CB1 and CB2 receptors.
Métodos De Síntesis
The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with 1-butyl-3-(4-fluorophenyl)urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)urea is a complex process that requires specialized knowledge and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Butan-2-yl-3-(4-fluorophenyl)urea has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. 1-Butan-2-yl-3-(4-fluorophenyl)urea has been used to study the effects of synthetic cannabinoids on these processes and to develop new therapeutic agents that target these receptors.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFBOFAVJLZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)
